Oxalic acid, bis(2-benzylhydrazide)

Description

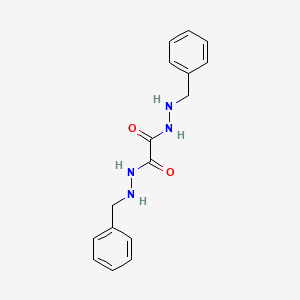

Oxalic acid, bis(2-benzylhydrazide) (CAS 6629-10-3) is a hydrazide derivative of oxalic acid, where two benzylhydrazide groups are attached to the oxalate backbone. Its molecular formula is C₁₆H₁₄N₄O₂, with a molar mass of 294.31 g/mol and an estimated density of 1.1632 g/cm³ . Structurally, it consists of two benzylidene moieties linked via hydrazide bonds to the oxalic acid core, making it a symmetrical bis-hydrazide compound.

Applications of bis-hydrazides often include roles in supramolecular chemistry, coordination complexes, or as intermediates in organic synthesis. Safety data indicate risks of skin/eye irritation (R21/22) and recommend handling precautions (S24/25) .

Properties

CAS No. |

83420-60-4 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

1-N',2-N'-dibenzylethanedihydrazide |

InChI |

InChI=1S/C16H18N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,21)(H,20,22) |

InChI Key |

ZBPSQKOZJCOGOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNNC(=O)C(=O)NNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’2-dibenzylethanedihydrazide typically involves the reaction of benzyl hydrazine with ethyl oxalate. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol. The general reaction scheme is as follows:

Step 1: Benzyl hydrazine is prepared by the reaction of benzyl chloride with hydrazine hydrate.

Step 2: Benzyl hydrazine is then reacted with ethyl oxalate to form N’1,N’2-dibenzylethanedihydrazide.

The reaction conditions usually involve refluxing the mixture for several hours, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’1,N’2-dibenzylethanedihydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize reaction times.

Chemical Reactions Analysis

Types of Reactions

N’1,N’2-Dibenzylethanedihydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Oxidized derivatives of N’1,N’2-dibenzylethanedihydrazide.

Reduction: Hydrazine derivatives.

Substitution: Substituted ethanedihydrazide compounds.

Scientific Research Applications

N’1,N’2-Dibenzylethanedihydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’1,N’2-dibenzylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares oxalic acid, bis(2-benzylhydrazide) with four analogous compounds:

Research Findings and Data Trends

- Thermodynamic Stability : Oxalic acid derivatives with aromatic substituents (e.g., benzylidene groups) exhibit higher thermal stability compared to aliphatic analogues, as inferred from melting points and decomposition studies .

- Market Dynamics : While oxalic acid itself dominates industrial applications (e.g., metal cleaning, rare earth leaching ), its hydrazide derivatives remain niche, primarily used in research and specialty chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.